![molecular formula C15H18N4O3 B2820400 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone CAS No. 2309732-60-1](/img/structure/B2820400.png)
2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a protein kinase that regulates cell growth and metabolism, making it a promising target for cancer therapy.
作用机制
2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone inhibits mTOR by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets involved in cell growth and metabolism, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to inhibit the activation of AKT, a protein kinase that is often upregulated in cancer cells and promotes cell survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to have other biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting a potential use in treating diabetes. It has also been shown to inhibit the replication of the hepatitis C virus in vitro.
实验室实验的优点和局限性
One advantage of using 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone in lab experiments is its specificity for mTOR. This allows for more targeted inhibition of cell growth and metabolism pathways. However, one limitation is its potential toxicity, as mTOR is involved in many physiological processes beyond cancer cell growth. Additionally, the optimal dosage and treatment duration for 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone may vary depending on the cancer type and stage.
未来方向
There are several potential future directions for research on 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone. One area of interest is its use in combination with other chemotherapeutic agents to enhance their efficacy. Another area is the development of more specific mTOR inhibitors that may have fewer side effects. Additionally, the use of 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone in combination with immunotherapy may be a promising avenue for cancer treatment. Further research is needed to fully understand the potential of 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone in cancer therapy and other biomedical applications.
合成方法
The synthesis of 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone involves the reaction of 2-(2-methoxyphenoxy)acetic acid with 1-(azidomethyl)-3-(triisopropylsilyloxy)azetidine, followed by deprotection of the silyl ether and cyclization with triazole. The final compound is obtained after purification by column chromatography.
科学研究应用
2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies as a potent inhibitor of mTOR, which is often overactivated in cancer cells. 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to induce cell death in various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to sensitize cancer cells to other chemotherapeutic agents.
属性
IUPAC Name |
2-(2-methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-21-13-4-2-3-5-14(13)22-11-15(20)18-8-12(9-18)10-19-7-6-16-17-19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWMQRBCGBAJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

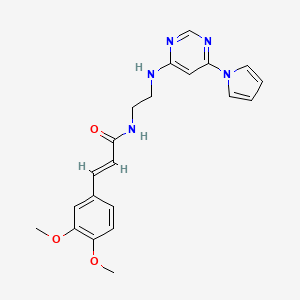
![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2820322.png)
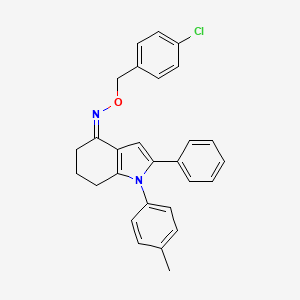
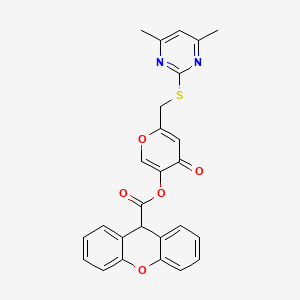
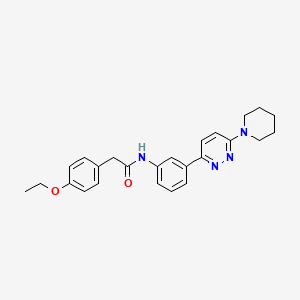

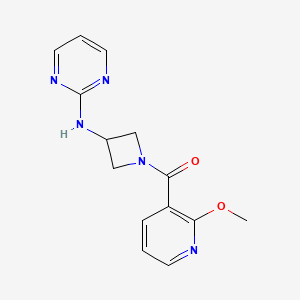

![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)
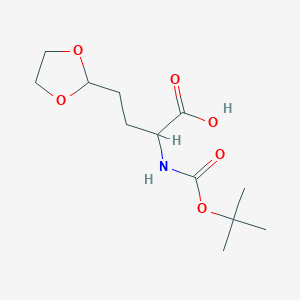
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2820334.png)
![1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B2820335.png)
![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)
![Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2820337.png)